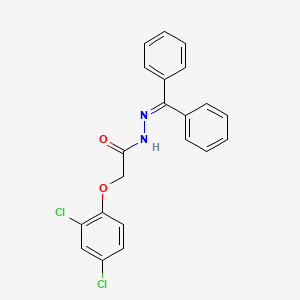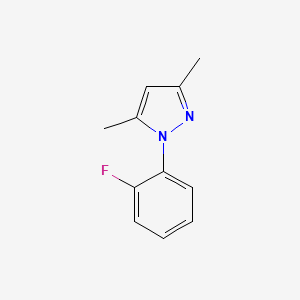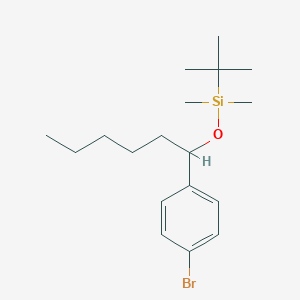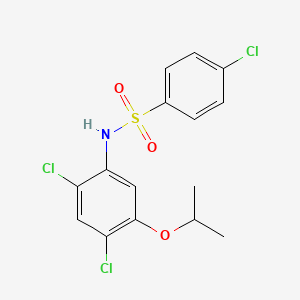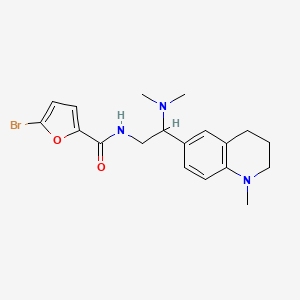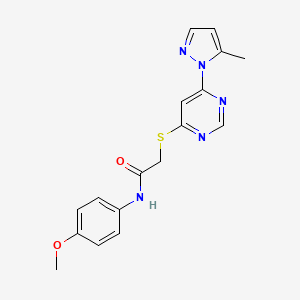
N-(4-methoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study conducted by Al-Sanea et al. (2020) investigated the anticancer activity of certain derivatives synthesized using a key intermediate product related to the compound . The synthesized compounds were evaluated against 60 cancer cell lines, and one compound notably inhibited the growth of eight cancer cell lines by approximately 20%.
Synthesis and Biological Activities
Another study by Abu‐Hashem et al. (2020) focused on the synthesis of novel derivatives from visnaginone and khellinone, leading to the creation of compounds with potential anti-inflammatory and analgesic properties. These compounds were found to inhibit COX-1/COX-2 selectively and displayed significant analgesic and anti-inflammatory activities, suggesting their potential therapeutic applications.
Radiosynthesis for Imaging Applications
Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a derivative designed for in vivo imaging using positron emission tomography (PET). This research highlights the compound's application in the development of diagnostic tools for imaging specific proteins within the body.
Novel Antitumor Derivatives
Alqasoumi et al. (2009) synthesized novel derivatives containing a pyrazole moiety to evaluate their antitumor activity. One compound was found to be more effective than the reference drug, doxorubicin, as a positive control, demonstrating significant potential in cancer therapy.
Heterocycles Synthesis
Mahata et al. (2003) demonstrated the utility of related compounds as synthons for the efficient regiospecific synthesis of heterocycles. These included five and six-membered rings with masked or unmasked aldehyde functionality, showing the versatility of these compounds in chemical synthesis.
Antimicrobial Activity
Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety, which were then tested for anti-bacterial and anti-fungal activities. Several compounds exhibited significant activities, suggesting their potential as antimicrobial agents.
These studies collectively demonstrate the diverse scientific research applications of compounds related to N-(4-methoxyphenyl)-2-((6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, ranging from the development of anticancer and antimicrobial agents to their use in chemical synthesis and diagnostic imaging.
- (Al-Sanea et al., 2020)
- (Abu‐Hashem et al., 2020)
- (Dollé et al., 2008)
- (Alqasoumi et al., 2009)
- (Mahata et al., 2003)
- (Saravanan et al., 2010)
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-12-7-8-20-22(12)15-9-17(19-11-18-15)25-10-16(23)21-13-3-5-14(24-2)6-4-13/h3-9,11H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQUISCGKDBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Difluoro-4-(2-methoxyethoxy)phenyl]methanamine](/img/structure/B2979713.png)





![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2979725.png)

![ethyl 4-[3-[(4-methylphenyl)sulfonyl]-4-oxocinnolin-1(4H)-yl]benzoate](/img/structure/B2979728.png)
